
Application Notes and Protocols for FR901463 in
an In Vitro Splicing Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FR901463

Cat. No.: B15589788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro splicing assay to evaluate the

inhibitory activity of FR901463, a potent anti-tumor natural product that targets the

spliceosome. The information herein is curated for professionals in biomedical research and

drug development seeking to investigate the effects of small molecules on pre-mRNA splicing.

Introduction
Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding

introns are removed, and coding exons are ligated to form mature messenger RNA (mRNA).

This process is carried out by a large and dynamic ribonucleoprotein machine, the

spliceosome. The SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein

(snRNP), plays a critical role in the recognition of the branch point sequence within the intron,

an early and essential step in spliceosome assembly.

FR901463 and its analogs are natural products that have been identified as potent inhibitors of

the spliceosome.[1] These molecules target the SF3B1 subunit of the SF3b complex, thereby

interfering with the splicing process.[2] This inhibition of splicing leads to cell cycle arrest and

apoptosis in cancer cells, making SF3B1 an attractive target for anti-cancer drug development.

The in vitro splicing assay described here provides a robust and sensitive method to quantify

the inhibitory effect of compounds like FR901463 on the splicing machinery. This cell-free
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system utilizes a radiolabeled pre-mRNA substrate and a splicing-competent nuclear extract,

typically derived from HeLa cells.[3]

Data Presentation
The inhibitory activity of SF3B1 modulators can be quantified by determining the half-maximal

inhibitory concentration (IC50) in an in vitro splicing assay. The following table summarizes the

reported IC50 values for compounds related to FR901463, providing a reference for the

expected potency of this class of inhibitors.

Compound Target
Assay
System

pre-mRNA
Substrate

IC50 Reference

Pladienolide

B
SF3B1

HeLa Nuclear

Extract

Adenovirus

Major Late

(AdML)

0.1 µM [3]

Herboxidiene SF3B1
HeLa Nuclear

Extract

Adenovirus

Major Late

(AdML)

0.1 µM [3]

Spliceostatin

A
SF3B1

HeLa Nuclear

Extract
Not Specified ~20 nM [3]

Experimental Protocols
This section details the methodology for performing an in vitro splicing assay to assess the

activity of FR901463.

Preparation of Radiolabeled pre-mRNA Substrate
A commonly used pre-mRNA substrate for in vitro splicing assays is derived from the

adenovirus major late (AdML) transcript.[3][4]

In Vitro Transcription: The AdML pre-mRNA is synthesized by in vitro runoff transcription

using a linearized plasmid template containing the AdML gene under the control of a T7 or

SP6 RNA polymerase promoter.
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Radiolabeling: To enable visualization of the splicing products, the pre-mRNA is internally

labeled with [α-³²P]UTP during the transcription reaction.[3]

Capping: The pre-mRNA should be capped at the 5' end with a G(5')ppp(5')G cap analog to

ensure efficient splicing.[3]

Purification: The full-length radiolabeled pre-mRNA is purified from the transcription reaction

by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution and ethanol

precipitation.[5]

In Vitro Splicing Reaction
The splicing reaction is performed by incubating the radiolabeled pre-mRNA substrate with a

splicing-competent HeLa cell nuclear extract in the presence of FR901463 or a vehicle control

(e.g., DMSO).[3][6]

Reaction Mixture: A typical 25 µL splicing reaction contains the following components:[3][6]

50% (v/v) HeLa Nuclear Extract

10 nM ³²P-labeled AdML pre-mRNA

1 mM ATP

20 mM Creatine Phosphate

2 mM Magnesium Acetate

60 mM Potassium Glutamate

0.05 mg/mL tRNA

FR901463 at desired concentrations (e.g., a serial dilution from 1 nM to 10 µM) or DMSO

vehicle control.

Incubation: The reactions are incubated at 30°C for a time course, typically ranging from 30

to 120 minutes.[6]
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RNA Extraction and Analysis
Following incubation, the RNA is extracted from the splicing reaction and analyzed to visualize

the pre-mRNA, splicing intermediates, and the final spliced mRNA product.

Proteinase K Digestion: The reaction is stopped by the addition of a buffer containing

Proteinase K to digest the proteins in the nuclear extract.[6]

Phenol:Chloroform Extraction: The RNA is then purified by extraction with

phenol:chloroform:isoamyl alcohol followed by ethanol precipitation.[5]

Denaturing PAGE: The purified RNA is resolved on a 15% denaturing polyacrylamide gel

containing urea.[3]

Autoradiography and Quantification: The gel is dried and exposed to a phosphor screen or

X-ray film to visualize the radiolabeled RNA species. The bands corresponding to the pre-

mRNA and spliced mRNA are quantified using densitometry software. Splicing efficiency is

calculated as the ratio of mRNA to the total of pre-mRNA and mRNA.[3]
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Caption: FR901463 binds to SF3B1, inhibiting U2 snRNP's stable association with the branch

point.
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Caption: Workflow for the FR901463 in vitro splicing assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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